molecular formula C10H21ClN2OS B6666695 N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride

N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride

Cat. No.: B6666695
M. Wt: 252.81 g/mol
InChI Key: LOSYKCQEHMRNCK-UHFFFAOYSA-N
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Description

N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological and pharmacological activities

Properties

IUPAC Name

N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS.ClH/c1-8(14-2)7-12-10(13)9-5-3-4-6-11-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSYKCQEHMRNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCCN1)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride typically involves the reaction of piperidine-2-carboxylic acid with 2-methylsulfanylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential effects on various biological systems. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain conditions, although further research is needed to confirm its efficacy and safety.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine-2-carboxylic acid

  • 2-methylsulfanylpropylamine

  • Other piperidine derivatives

Uniqueness: N-(2-methylsulfanylpropyl)piperidine-2-carboxamide;hydrochloride stands out due to its unique combination of structural features and reactivity. Its sulfanyl group and carboxamide moiety contribute to its distinct chemical properties, making it different from other piperidine derivatives.

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